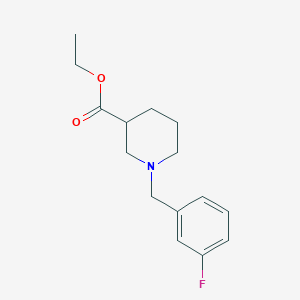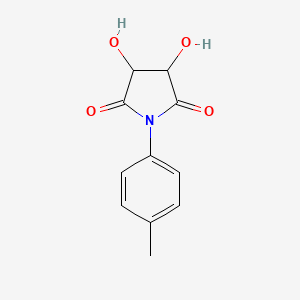![molecular formula C16H21FO5 B5146425 diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
diethyl [3-(2-fluorophenoxy)propyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(2-fluorophenoxy)propyl]malonate, also known as Flusilazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the group of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, Flusilazole has gained significant attention from the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
Diethyl [3-(2-fluorophenoxy)propyl]malonate exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and the leakage of intracellular contents, ultimately resulting in fungal cell death. This compound also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of ergosterol and other sterols in fungi.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 3 hours. This compound does not accumulate in tissues and does not have any significant adverse effects on the liver or other organs. However, long-term exposure to this compound may lead to the development of resistance in fungal populations, which can limit its effectiveness as a fungicide.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [3-(2-fluorophenoxy)propyl]malonate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers with limited budgets. This compound has also been shown to have a high degree of selectivity for fungal cells, making it a useful tool for studying fungal biology and pathogenesis. However, this compound has some limitations, including its potential for inducing the development of resistance in fungal populations and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on diethyl [3-(2-fluorophenoxy)propyl]malonate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of fungal infections in humans. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound's antifungal and anticancer activities, which could lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of diethyl [3-(2-fluorophenoxy)propyl]malonate involves the reaction of diethyl malonate with 2-fluorophenol and 3-chloropropylamine. The reaction proceeds in the presence of a base and a catalyst, resulting in the formation of the desired product. The purity of this compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Diethyl [3-(2-fluorophenoxy)propyl]malonate has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound acts by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and carcinogens. This inhibition leads to the accumulation of toxic intermediates, which can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIGWCQTFEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)

![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)